molecular formula C5H11Cl3Si B157218 Silane, dichloro(3-chloro-2-methylpropyl)methyl- CAS No. 1628-11-1

Silane, dichloro(3-chloro-2-methylpropyl)methyl-

Cat. No. B157218
CAS RN: 1628-11-1
M. Wt: 205.6 g/mol
InChI Key: JEISLJAYCUUJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis of Silane Compounds

The synthesis of various silane compounds, including those with chloromethyl groups, has been explored through different methodologies. For instance, a series of multifunctional (chloromethyl)silanes were synthesized using coupling reactions between (chloromethyl)lithium and chlorosilanes, resulting in compounds such as Cl2Si(CH2Cl)2 and Si(CH2Cl)4, which are of significant interest for synthetic organosilicon chemistry due to their potential applications . Additionally, the synthesis of methyl-(γ-chloropropyl)dichlorosilane was achieved using a silica-supported Karstedt-type catalyst, with the optimization of reaction parameters leading to a high product yield of 78.42% .

Molecular Structure Analysis

The molecular structures of the synthesized silanes were characterized using various analytical techniques. NMR studies (1H, 13C, 29Si) and elemental analyses were employed, with single-crystal X-ray diffraction providing additional insights for certain compounds . These analyses are crucial for confirming the molecular structure and understanding the spatial arrangement of atoms within the silanes.

Chemical Reactions Analysis

The reactivity of methyl silanes during chlorination has been studied, revealing that the presence of Si-Cl bonds significantly influences the structure of the resulting dichlorinated silanes. The Si-Cl bond appears to inhibit chlorination of the α-methyl group while promoting further chlorination of the α-chloromethyl group . Moreover, the synthesis and reactions of chloro(2-methylallyl)silanes have been investigated, demonstrating that the introduction of a chlorine atom into the 2-methylallyl radical strengthens the Si-C bond, making it more resistant to breakdown by Grignard reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of silanes are closely related to their molecular structure and the nature of their substituents. For example, the steric hindrance in isopropyl substituted disilanes affects their reactivity and the formation of hydro-disilanes at low temperatures . The photocatalytic chlorination of hydrosilanes using eosin Y and dichloromethane under visible-light irradiation is another example of how the chemical properties of silanes can be manipulated for synthetic applications .

Case Studies and Applications

The application of synthesized silanes extends to various fields, including material science. Silicon carbonitride materials derived from the distillation residue of methylchlorosilane synthesis have been used to produce composite materials and other Si-C-N materials, showcasing the potential of utilizing byproducts for cost-efficient production . The metal-catalyzed synthesis of methylchlorosilanes in a fluid bed further illustrates the industrial relevance of these compounds, with a focus on the reaction rate and selectivity .

Scientific Research Applications

Hydrosilylation and Functionalization

  • The hydrosilylation process involving chloro(methyl)silanes has been studied to synthesize cyclohexyl- and chloro(2-cyclohexylpropyl)methylsilanes. This process is pivotal in producing silane derivatives with potential applications in organic synthesis and materials science (Yarosh et al., 2004).

Synthesis and Characterization of Silicon-based Compounds

  • Research has been conducted on the synthesis of novel kinetically stabilized silenes through reactions involving dichloromethyloligosilanes and organolithium reagents. These compounds are important for understanding silicon chemistry and developing new materials (Schmohl et al., 2001).

Surface Functionalization and Stability

  • Studies have explored the functionalization of silica surfaces with mixtures of 3-aminopropyl and methyl groups, highlighting the importance of such modifications in creating materials with specific surface properties and chemical functionalities (Luechinger et al., 2005).

Polymer Science and Crosslinking

  • New crosslinkable copolymers from propylene and di-tert-butoxy(methyl)(oct-7-enyl)silane have been developed. These materials, which can be fully crosslinked via tert-butoxysilane functionality, demonstrate the versatility of silane compounds in polymer science and engineering (Zimmer et al., 2013).

Catalysis and Chemical Transformations

  • The catalytic synthesis of linear oligosiloxanes and germasiloxanes mediated by scandium trifluoromethanesulfonate showcases the use of silane derivatives in facilitating bond formation between silicon-containing compounds. This area of research is crucial for the development of materials with specific properties and applications (Hreczycho et al., 2013).

Advanced Materials and Electronics

  • The vacuum evaporation technique has been proposed for obtaining thin films of poly(di-methyl silane), which are expected to be useful for future optical and electronic devices. This research indicates the potential of silane compounds in the development of novel materials for technological applications (Furukawa et al., 2005).

Safety And Hazards

The safety data sheet for a similar compound, Dichlorodimethylsilane, indicates that it is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic if inhaled .

properties

IUPAC Name

dichloro-(3-chloro-2-methylpropyl)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl3Si/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEISLJAYCUUJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[Si](C)(Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862721
Record name Silane, dichloro(3-chloro-2-methylpropyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, dichloro(3-chloro-2-methylpropyl)methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Silane, dichloro(3-chloro-2-methylpropyl)methyl-

CAS RN

1628-11-1
Record name Dichloro(3-chloro-2-methylpropyl)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dichloro(3-chloro-2-methylpropyl)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichloro(3-chloro-2-methylpropyl)methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dichloro(3-chloro-2-methylpropyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(3-chloro-2-methylpropyl)methylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 100 ml apparatus, there were combined 8.6 g (0.75 mol) of MeSiHCl2, 7.1 g (0.075 mol) of Me2SiHCl, and 6.8 g (0.075 mol) of methallyl chloride. Pt catalyst solution (0.01 ml) was added at 32° causing an exothermic reaction to 57° C. and completion in 10 min. Distillation yielded 54.0% of Me2SiClCH2CHMeCH2Cl and 19.6% of MeSiCl2CH2CHMeCH2Cl, indicating that at the equimolar level, neither MeSiHCl2 nor Me2SiHCl is a very effective promoter for reactions of the other with methallyl chloride, in terms of yield, but that reaction rates are increased.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
19.6%

Synthesis routes and methods II

Procedure details

In a 100 ml apparatus, there were combined 11.6 g (0.1 mol) of Et3SiH, 11.5 g (0.1 mol) of MeSiHCl2, and 9.1 g (0.1 mol) of methallyl chloride. After heating to 50° C., the heat source was removed and 0.05 ml Pt catalyst solution added, causing an exothermic reaction to 83.5° C. in 4 min. The complete reaction was vacuum distilled, yielding 13.83 g (67.3%) of MeSiCl2CH2CHMeCH2Cl and 4.31 g (20.9%) of Et3SiCH2CHMeCH2Cl. This example shows that while MeSiHCl2 at the equimolar level promotes the reaction between Et3SiH and methallyl chloride, it also competes with Et3SiH, reducing the yield of Et3SiCH2CHMeCH2Cl.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
9.1 g
Type
reactant
Reaction Step Three
Yield
67.3%
Yield
20.9%

Synthesis routes and methods III

Procedure details

In a 100 ml apparatus, there as combined 13.6 g (0.1 mol) of Cl3SiH, 9.1 g (0.1 mol) of methallyl chloride, and 11.5 g (0.1 mol) of MeSiHCl2, followed by 0.05 ml Pt catalyst solution at 21° C. Gentle heating caused an exothermic reaction to 52° C. in 22 min. The complete reaction was vacuum distilled, yielding 14.14 g (68.8%) of MeSiCl2CH2CHMeCH2Cl and 4.86 g (21.5%) of Cl3SiCH2CHMeCH2Cl. This example indicates that at the equimolar level, neither Cl3SiH nor MeSiHCl2 is an effective promoter for reactions of the other with methallyl chloride.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pt
Quantity
0.05 mL
Type
catalyst
Reaction Step Four
Yield
68.8%
Yield
21.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.